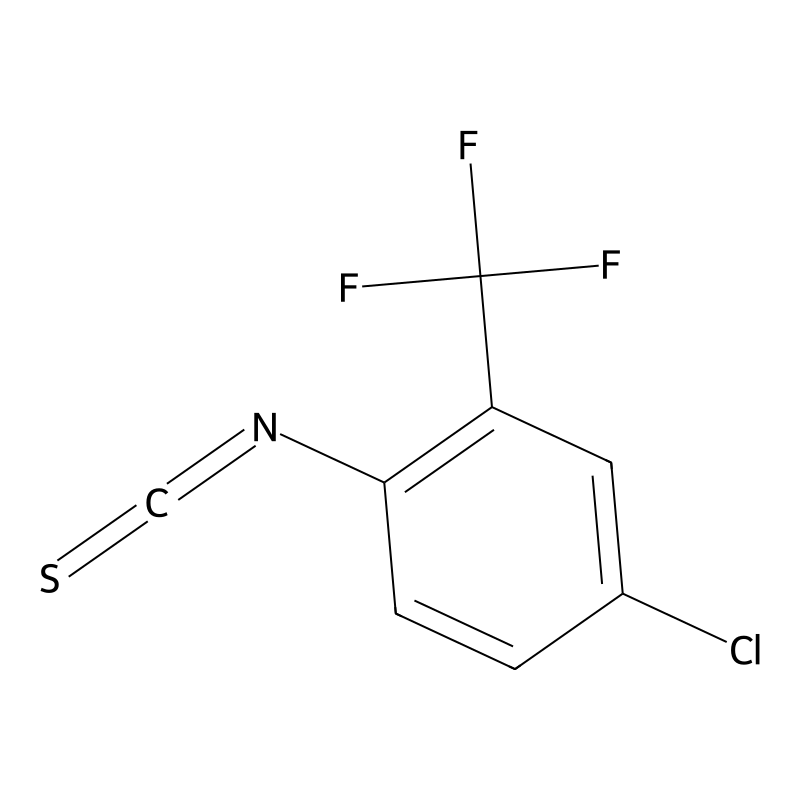

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The isothiocyanate group (-N=C=S) is a versatile functional group used in various organic reactions, including cycloadditions, and thiol-ene click reactions. The presence of the electron-withdrawing trifluoromethyl group (-CF₃) and the chlorine atom (-Cl) might influence the reactivity of the isothiocyanate group, making it suitable for specific synthetic applications.

Material science

Aromatic molecules with halogen and trifluoromethyl groups can be explored for their potential applications in material science, such as in the development of liquid crystals or functional polymers. The specific properties of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene in this context would require further investigation.

Bioconjugation

Isothiocyanates can be used for bioconjugation, a technique for linking molecules to biomolecules like proteins or antibodies. The isothiocyanate group can react with thiol groups (sulfhydryl groups, -SH) present in these biomolecules to form a stable thiocarbamate bond. However, the suitability of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene for this purpose would depend on its specific reactivity and potential cytotoxicity (cell toxicity).

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula CHClFNS. It is characterized by a benzene ring substituted with a chloro group, an isothiocyanato group, and a trifluoromethyl group. This compound has a molecular weight of approximately 237.62 g/mol and exhibits unique physical properties, including a boiling point of 253.7 °C and a flash point of 107.2 °C .

There is no current information available on the specific mechanism of action of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene in biological systems.

Due to the lack of specific data, it is advisable to handle this compound with caution, assuming it possesses similar hazards to other aromatic isothiocyanates. These can include:

- Skin and eye irritation

- Respiratory tract irritation

- Potential toxicity upon ingestion

- Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives.

- Hydrolysis: In the presence of water, the isothiocyanate can hydrolyze to form the corresponding amine and carbon dioxide.

- Condensation Reactions: The compound may also undergo condensation reactions with alcohols or amines to form thiourea derivatives.

The synthesis of 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene can be achieved through several methods:

- From Trifluoromethyl Phenol: Chlorination followed by treatment with thiophosgene can yield the desired isothiocyanate.

- Direct Isothiocyanation: The direct reaction of chlorinated phenols with potassium thiocyanate under specific conditions.

These methods allow for the efficient production of the compound while maintaining high purity levels.

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity.

- Material Science: Investigated for its properties in polymer chemistry and material formulations.

Interaction studies involving 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene focus on its reactivity with biological macromolecules. Research suggests that it may interact with proteins and enzymes, potentially altering their activity. These interactions are crucial for understanding its biological effects and therapeutic potential.

Several compounds share structural similarities with 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | CHClFNS | Similar trifluoromethyl substitution; different position of chloro group |

| 4-Isothiocyanatobenzotrifluoride | CHFNS | Contains isothiocyanate; used in similar applications |

| 2-Chloro-1-isothiocyanato-4-(trifluoromethyl)benzene | CHClFNS | Different chloro position; similar functional groups |

Uniqueness

The uniqueness of 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene lies in its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds. Its trifluoromethyl group enhances lipophilicity, potentially leading to improved bioavailability in pharmaceutical applications.

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene emerged as a compound of interest in the late 20th century, driven by the demand for specialized intermediates in pharmaceutical and agrochemical synthesis. Early patents, such as CN102952039A (2012), detailed methods for synthesizing structurally related chlorotrifluoromethylbenzene derivatives through nitration and reduction processes. The compound gained prominence in the 2010s as a precursor for antitubercular benzothiazinones, exemplified by its role in synthesizing BTZ043, a clinical-stage drug targeting Mycobacterium tuberculosis. Key advancements in its synthetic routes were documented in patent WO2016051423A2 (2015), which highlighted its utility in preparing enzalutamide intermediates.

Nomenclature and Chemical Identity

The compound is systematically named 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene under IUPAC guidelines. Its identity is further defined by:

- CAS Registry Numbers: 23163-86-2 (primary), 99195-86-5 (alternative)

- Molecular Formula: C₈H₃ClF₃NS

- Synonyms: 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate, 1-Chloro-4-isothiocyanato-2-(trifluoromethyl)benzene

Structural Breakdown:

| Feature | Description |

|---|---|

| Aromatic core | Benzene ring with substitutions at positions 1, 2, and 4 |

| Functional groups | Isothiocyanate (-N=C=S), trifluoromethyl (-CF₃), chloro (-Cl) |

| Electron effects | Electron-withdrawing groups enhance electrophilicity of the isothiocyanate |

Classification and Position in Organohalogen Chemistry

This compound belongs to three distinct chemical classes:

- Organohalogens: Contains chlorine and fluorine atoms.

- Aryl isothiocyanates: Reactive derivatives of thiocyanic acid.

- Trifluoromethylated aromatics: The -CF₃ group imparts metabolic stability and lipophilicity.

Its structural uniqueness lies in the synergistic effects of substituents:

- The -CF₃ group increases resistance to oxidative degradation.

- The -Cl atom directs electrophilic substitution reactions to specific ring positions.

- The -N=C=S moiety enables nucleophilic additions and cycloadditions.

Research Evolution and Key Contributors

Milestones in the compound’s development include:

Recent studies focus on optimizing its synthetic efficiency. For example, Rudolph (2014) demonstrated its use in thiourea formation for antitubercular agents, while Zhang & Aldrich (2019) refined coupling methodologies for drug discovery.

Tables of Critical Data

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 237.63 g/mol | |

| Melting Point | 34°C | |

| Boiling Point | 248–251°C | |

| Density (25°C) | 1.47 g/mL | |

| Refractive Index | 1.524 |

Table 2: Synthetic Methodologies

Molecular Structure and Functional Groups Analysis

4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C₈H₃ClF₃NS and a molecular weight of 237.63 grams per mole [1] [2]. The molecule features a benzene ring as the central aromatic core, substituted with three distinct functional groups positioned at specific locations on the ring structure [2]. The isothiocyanate functional group (-N=C=S) is attached at position 1, representing the primary reactive center of the molecule [2]. This functional group is characterized by a linear arrangement with the nitrogen atom directly bonded to the aromatic carbon, followed by a carbon-sulfur double bond system [3] [4].

The chlorine atom occupies position 4 on the benzene ring, introducing electron-withdrawing characteristics through both inductive and resonance effects [5]. The trifluoromethyl group (-CF₃) is positioned at the 2-position, adjacent to the isothiocyanate moiety [2]. This trifluoromethyl substituent represents one of the most electronegative functional groups in organic chemistry, significantly influencing the electronic distribution throughout the aromatic system [6]. The International Union of Pure and Applied Chemistry name for this compound is 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene, with the Chemical Abstracts Service registry number 99195-86-5 [1] [2].

The SMILES notation FC(F)(F)C1=C(Cl)C=CC(=C1)N=C=S provides a structural representation that captures the connectivity pattern and stereochemical arrangement [2]. The InChI key OOJRRHXHHCEPTA-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₃ClF₃NS | [1] [2] |

| Molecular Weight (g/mol) | 237.63 | [1] [2] |

| CAS Registry Number | 99195-86-5 | [1] [2] |

| IUPAC Name | 4-chloro-1-isothiocyanato-2-(trifluoromethyl)benzene | [2] |

| InChI Key | OOJRRHXHHCEPTA-UHFFFAOYSA-N | [2] |

| SMILES | FC(F)(F)C1=C(Cl)C=CC(=C1)N=C=S | [2] |

Conformational Analysis and Isomeric Forms

The conformational landscape of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene is primarily governed by the rotational freedom around the carbon-nitrogen bond connecting the isothiocyanate group to the benzene ring [7] [3]. Theoretical studies on related aromatic isothiocyanate compounds indicate that the preferred conformation typically adopts a trans arrangement to minimize steric interactions between the isothiocyanate moiety and adjacent substituents [7] [8].

The trifluoromethyl group exhibits significant conformational flexibility, with rotation around the carbon-carbon bond connecting it to the aromatic ring [6] [9]. Computational investigations on similar trifluoromethyl-substituted benzenes suggest that the CF₃ group preferentially adopts orientations that minimize steric hindrance with neighboring substituents while maximizing favorable electronic interactions [6]. The proximity of the trifluoromethyl group to the isothiocyanate functionality at positions 2 and 1, respectively, creates potential for intramolecular interactions that could influence the overall molecular geometry [7].

The isothiocyanate functional group itself demonstrates restricted rotation due to the partial double bond character of the N=C=S system [3] [10]. The bond angles within this moiety typically range from 170 to 180 degrees for the N=C=S arrangement, reflecting the linear geometry preferred by this functional group [3] [4]. The carbon-nitrogen bond length in isothiocyanates generally falls between 1.40 and 1.45 Angstroms, while the carbon-sulfur bond length ranges from 1.55 to 1.60 Angstroms [8].

Density functional theory calculations on analogous compounds suggest that the C-N=C=S bond angle typically spans 120 to 140 degrees, accommodating the sp² hybridization of the aromatic carbon atom [8] [11]. The presence of both electron-withdrawing groups (chlorine and trifluoromethyl) creates an asymmetric electronic environment that influences the preferred conformational states [7] [3].

Crystallographic Properties and Solid-State Organization

While specific crystallographic data for 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene are not extensively documented in the literature, insights can be drawn from related aromatic isothiocyanate compounds [12] [13]. The solid-state organization of similar molecules typically involves weak intermolecular interactions, including van der Waals forces and potential halogen bonding interactions due to the presence of chlorine [13].

The trifluoromethyl group's high electronegativity and fluorine content suggest the possibility of weak C-F···H hydrogen bonding interactions in the crystal lattice [6] [9]. These interactions, while individually weak, can contribute significantly to the overall packing arrangement and stability of the crystalline form [6]. The linear geometry of the isothiocyanate functional group facilitates efficient packing arrangements, as observed in structurally related compounds [12] [13].

Computational predictions based on molecular geometry suggest that the compound likely crystallizes in a monoclinic or triclinic space group, similar to other halogenated aromatic isothiocyanates [13]. The presence of multiple electron-withdrawing substituents creates a highly polarized molecular structure with an estimated dipole moment ranging from 5.0 to 7.0 Debye units [14] [11]. This significant molecular polarity influences both intermolecular interactions and solid-state packing efficiency [13].

The molecular volume and shape anisotropy introduced by the trifluoromethyl and chlorine substituents likely result in relatively low packing coefficients compared to unsubstituted aromatic compounds [6] [15]. The refractive index of 1.524 and density of 1.4 grams per cubic centimeter provide indirect evidence of the molecular packing characteristics in the condensed phase [1].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Profiles

The nuclear magnetic resonance spectroscopic behavior of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene reflects the complex electronic environment created by its multiple substituents [3] [4] [10]. Carbon-13 nuclear magnetic resonance spectroscopy of isothiocyanate compounds typically exhibits a characteristic challenge: the isothiocyanate carbon signal often appears extremely weak or completely absent due to rapid molecular dynamics and conformational exchange [3] [10] [16].

This phenomenon, termed "near-silence" of the isothiocyanate carbon, results from the structural flexibility of the N=C=S moiety and the large chemical shift dependencies associated with different hybridization states [3] [10]. The isotropic chemical shifts for the isothiocyanate carbon can vary by 10 to 33 parts per million depending on the bond angle γ (C-N=C=S) and conformational dynamics [3] [10].

Nitrogen-15 nuclear magnetic resonance spectroscopy provides more reliable detection of the isothiocyanate nitrogen, typically appearing around -275 parts per million, which differs significantly from thiocyanate nitrogen signals that appear around -100 parts per million [4]. This substantial chemical shift difference serves as a diagnostic tool for distinguishing between isothiocyanate and thiocyanate functional groups [4].

The trifluoromethyl group exhibits characteristic fluorine-19 nuclear magnetic resonance signals, typically appearing between -61 and -63 parts per million for aromatic trifluoromethyl substituents [17] [9]. The exact chemical shift depends on the electronic environment created by adjacent substituents and the overall molecular conformation [17]. Proton nuclear magnetic resonance spectroscopy reveals the aromatic proton signals in the 7.0 to 8.0 parts per million region, with coupling patterns influenced by the substitution pattern on the benzene ring [18] [19].

Infrared Spectroscopic Features

Infrared spectroscopy provides definitive identification of the functional groups present in 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene [20] [21] [22]. The isothiocyanate functional group exhibits a characteristic and intense absorption band in the 2100 to 2140 wavenumber region, corresponding to the N=C=S stretching vibration [20] [21] [22]. This band typically appears as a sharp, strong absorption that serves as a diagnostic marker for the presence of the isothiocyanate moiety [20] [21].

The trifluoromethyl group contributes distinctive absorption features in multiple regions of the infrared spectrum [6] [9]. The carbon-fluorine stretching vibrations appear as strong, characteristic bands in the 1130 to 1180 wavenumber region [6] [9]. These absorptions often appear as multiple peaks due to symmetric and antisymmetric stretching modes of the CF₃ group [6] [9]. The intensity of these bands is particularly high due to the large dipole moment changes associated with carbon-fluorine bond vibrations [6].

Aromatic carbon-carbon stretching vibrations manifest in the 1500 to 1600 wavenumber region, with specific frequencies influenced by the electron-withdrawing nature of the substituents [23] [22]. The carbon-chlorine stretching vibration typically appears in the 800 to 850 wavenumber region as a medium-intensity band [23] [22]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumber region, though these may be relatively weak due to the limited number of hydrogen atoms in the molecule [22].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N=C=S stretch | 2100-2140 | Strong | [20] [21] [22] |

| C-F stretch | 1130-1180 | Very Strong | [6] [9] |

| Aromatic C=C | 1500-1600 | Medium-Strong | [23] [22] |

| C-Cl stretch | 800-850 | Medium | [23] [22] |

| Aromatic C-H | 3000-3100 | Weak-Medium | [22] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene reveals the molecular ion peak at mass-to-charge ratio 237.6, corresponding to the intact molecular structure [1] [2]. The fragmentation pattern under electron ionization conditions follows predictable pathways based on the stability of resulting fragment ions and the bond dissociation energies of various functional groups [24].

The isothiocyanate functional group represents a particularly labile site under mass spectrometric conditions, often undergoing fragmentation through loss of sulfur or the entire NCS moiety [24]. Common fragmentation pathways include the loss of atomic sulfur (mass 32) or the isothiocyanate group (mass 58) from the molecular ion [24]. The trifluoromethyl group also serves as a potential fragmentation site, with possible loss of fluorine atoms (mass 19) or the entire CF₃ group (mass 69) [24].

The chlorine atom contributes to the characteristic isotope pattern in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [24]. This isotope pattern appears in both the molecular ion region and various fragment ion peaks, providing additional structural confirmation [24]. The aromatic ring typically remains intact in many fragmentation pathways, serving as a stable core structure from which various substituents are eliminated [24].

Base peak assignment varies depending on the ionization conditions and instrumental parameters, but commonly observed intense fragments include those resulting from the loss of the isothiocyanate group or combinations of substituent eliminations [24]. The relative intensities of fragment ions provide valuable information about the preferred fragmentation pathways and the thermodynamic stability of various ionic species [24].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectroscopic properties of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene arise from electronic transitions within the conjugated aromatic system and the extended chromophore created by the isothiocyanate functional group [14] [25] [26]. The absorption spectrum typically exhibits multiple absorption bands corresponding to different electronic transition types [14] [25].

The primary absorption maximum generally appears in the range of 254 to 291 nanometers, characteristic of aromatic compounds with electron-withdrawing substituents [14] [25]. This absorption corresponds to π→π* electronic transitions within the aromatic system, with the exact wavelength influenced by the electronic effects of the substituents [14] [25]. The presence of the electron-withdrawing trifluoromethyl and chlorine groups typically causes a bathochromic shift compared to unsubstituted benzene derivatives [14] [26].

The isothiocyanate chromophore contributes additional electronic transitions, potentially appearing as separate absorption bands or as contributions to the overall absorption envelope [14] [25]. The extended conjugation between the aromatic ring and the isothiocyanate group creates opportunities for charge-transfer transitions that may appear at longer wavelengths [14] [25].

Solvent effects significantly influence the absorption characteristics, with polar solvents generally causing shifts in absorption maxima and changes in extinction coefficients [14] [25]. The high dipole moment of the molecule results in substantial solvatochromic effects, particularly in protic solvents that can interact with the electronegative substituents [14]. Computational predictions using time-dependent density functional theory methods provide theoretical absorption wavelengths that generally agree well with experimental observations [14] [11].

Computational Structure-Property Predictions

Computational chemistry methods provide valuable insights into the electronic structure, molecular properties, and reactivity patterns of 4-Chloro-1-isothiocyanato-2-(trifluoromethyl)benzene [8] [11] [27]. Density functional theory calculations using functionals such as B3LYP or M06-2X with appropriate basis sets offer reliable predictions of molecular geometry, electronic properties, and spectroscopic characteristics [8] [11] [28].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide fundamental information about the electronic structure and reactivity [14] [11]. The energy gap between these frontier orbitals typically ranges from 5.0 to 6.0 electron volts, indicating moderate reactivity and good thermal stability [14] [11]. The electron density distribution calculations reveal significant polarization toward the electronegative substituents, with substantial negative charge accumulation on the fluorine atoms and electron deficiency in regions adjacent to the electron-withdrawing groups [14] [11].

Molecular electrostatic potential maps illustrate the charge distribution throughout the molecule, highlighting regions of electrophilic and nucleophilic character [14] [11]. These calculations predict strong electrostatic interactions with polar molecules and potential binding sites for molecular recognition processes [14] [11]. The dipole moment calculations consistently predict values in the range of 5.0 to 7.0 Debye units, confirming the highly polar nature of the molecule [14] [11].

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectroscopic features, typically requiring scaling factors to account for the harmonic approximation used in standard calculations [11] [28]. Natural bond orbital analysis reveals the bonding characteristics and charge transfer interactions between different molecular fragments [11] [28]. These calculations confirm the electron-withdrawing nature of the substituents and quantify the extent of charge polarization within the molecular framework [11] [28].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant